![molecular formula C12H26N2 B13925143 1-(1-Ethyl-pentyl)-[1,4]diazepane CAS No. 1240573-74-3](/img/structure/B13925143.png)
1-(1-Ethyl-pentyl)-[1,4]diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethyl-pentyl)-[1,4]diazepane is a chemical compound belonging to the diazepane family. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This particular compound is characterized by the presence of an ethyl-pentyl group attached to the nitrogen atom at position 1. Diazepanes are known for their diverse applications in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-pentyl)-[1,4]diazepane can be achieved through several methods. One common approach involves the cyclization of appropriate diamines. For instance, the reaction of 1,5-diaminopentane with ethyl iodide under basic conditions can lead to the formation of the desired diazepane ring. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and safety. The use of automated flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
1-(1-Ethyl-pentyl)-[1,4]diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced diazepane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced diazepane derivatives.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
科学研究应用
1-(1-Ethyl-pentyl)-[1,4]diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Ethyl-pentyl)-[1,4]diazepane involves its interaction with specific molecular targets. In medicinal chemistry, diazepanes are known to modulate the activity of neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative effects .
相似化合物的比较
Similar Compounds
1-Propyl-1,4-diazepane: Similar structure but with a propyl group instead of an ethyl-pentyl group.
1-Ethyl-1,4-diazepane: Lacks the pentyl group, making it less bulky.
1-(Pyridin-2-ylmethyl)-1,4-diazepane: Contains a pyridinyl group, offering different electronic properties.
Uniqueness
1-(1-Ethyl-pentyl)-[1,4]diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl-pentyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
属性
CAS 编号 |
1240573-74-3 |
|---|---|
分子式 |
C12H26N2 |
分子量 |
198.35 g/mol |
IUPAC 名称 |
1-heptan-3-yl-1,4-diazepane |
InChI |
InChI=1S/C12H26N2/c1-3-5-7-12(4-2)14-10-6-8-13-9-11-14/h12-13H,3-11H2,1-2H3 |
InChI 键 |
PEBHDYGRQLZHTE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)N1CCCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
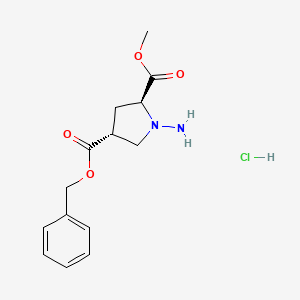
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
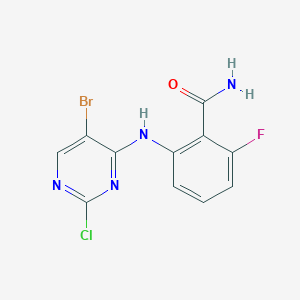
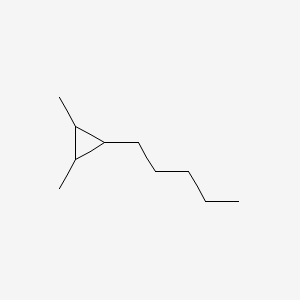
![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
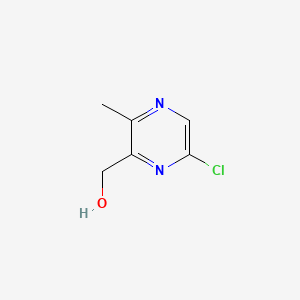
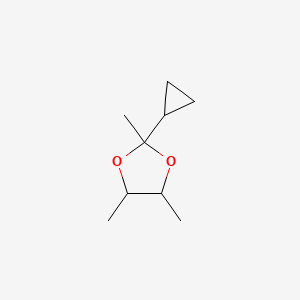
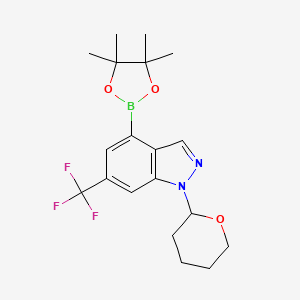
![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
